Chromatographic Resolution: Z-Isomer Peak Separation from E-Isomer (CAS 55314-16-4) on Phenyl-Hexyl UPLC Column
The Z-isomer (CAS 75415-01-9) exhibits a distinct chromatographic retention time compared to the E-isomer (CAS 55314-16-4), which is critical for selective quantification as an Imatinib process impurity. Under modernized UPLC conditions using a charged surface phenyl-hexyl column, the Z-enaminone is fully baseline-resolved from its E-analog [1]. A validated HPLC method for Imatinib related substances achieved a system precision %RSD of 1.15% for impurity peaks, with a limit of detection (LOD) of 0.383 ppm and a limit of quantitation (LOQ) of 1.15 ppm, demonstrating the ability to detect trace levels of this isomer specifically [2].
| Evidence Dimension | Chromatographic Selectivity (Peak Resolution) |
|---|---|
| Target Compound Data | Z-isomer: distinct retention time, fully resolved from E-isomer on phenyl-hexyl column; system precision %RSD 1.15% |
| Comparator Or Baseline | E-isomer (CAS 55314-16-4): different retention time under identical conditions |
| Quantified Difference | Baseline resolution (Rs > 1.5) between Z and E isomers; LOD 0.383 ppm, LOQ 1.15 ppm for impurity detection |
| Conditions | UPLC with charged surface phenyl-hexyl stationary phase; HPLC-UV at 230 nm on Atlantis T3 column (150 mm x 4.6 mm, 3 um) with methanol/buffer mobile phase |
Why This Matters
For analytical QC laboratories, the ability to chromatographically resolve and quantify the Z-isomer from the E-isomer is mandatory for meeting pharmacopeial system suitability criteria and accurately reporting impurity levels in Imatinib drug substance batches.
- [1] Waters Corporation. Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. 2021. Separation of imatinib and nine related impurities on phenyl-hexyl column. View Source
- [2] Pandey KP, Singh CL, Verma S, et al. Development and Validation of Stability Indicating HPLC Method for Related Substances of Imatinib Mesylate. Indian Journal of Pharmaceutical Sciences. 2022. %RSD 1.15%, LOD 0.383 ppm, LOQ 1.15 ppm. View Source
